molecular formula C18H22N4OS B11483585 Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo-

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo-

Cat. No.: B11483585
M. Wt: 342.5 g/mol
InChI Key: BSIXBRDNOWTUSW-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo- is a complex heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their diverse pharmacological activities, including antitumor, antiviral, antioxidant, antifungal, and hepatoprotective properties . The unique structure of this compound makes it a valuable target for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, aromatic (heterocyclic) aldehydes, primary aromatic or heterocyclic amines, and diamines . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidin-2,4-dione derivatives, which exhibit a range of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives are unique due to their broad spectrum of biological activities and their ability to inhibit multiple enzymes and signaling pathways. This versatility makes them valuable candidates for drug development and other scientific research applications .

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

1-benzyl-6-cyclopentyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H22N4OS/c23-17-15-11-21(14-8-4-5-9-14)12-19-16(15)22(18(24)20-17)10-13-6-2-1-3-7-13/h1-3,6-7,14,19H,4-5,8-12H2,(H,20,23,24)

InChI Key

BSIXBRDNOWTUSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(NC2)N(C(=S)NC3=O)CC4=CC=CC=C4

Origin of Product

United States

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